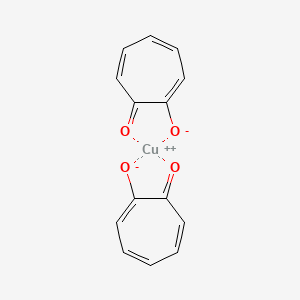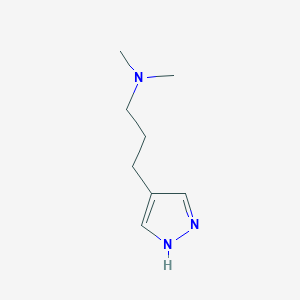
(R)-2-(1H-Pyrrol-1-yl)pentanal
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-2-(1H-Pyrrol-1-yl)pentanal: is an organic compound that features a pyrrole ring attached to a pentanal chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of ®-2-(1H-Pyrrol-1-yl)pentanal typically involves the reaction of pyrrole with an appropriate aldehyde under controlled conditions. One common method involves the use of a Grignard reagent, where pyrrole is reacted with a pentanal derivative in the presence of a catalyst to form the desired product.
Industrial Production Methods: Industrial production of ®-2-(1H-Pyrrol-1-yl)pentanal may involve large-scale chemical reactors where the reaction conditions are optimized for yield and purity. This often includes the use of high-pressure systems, temperature control, and continuous monitoring of the reaction progress.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: ®-2-(1H-Pyrrol-1-yl)pentanal can undergo oxidation reactions to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol, resulting in ®-2-(1H-Pyrrol-1-yl)pentanol.
Substitution: The compound can participate in substitution reactions where the pyrrole ring or the aldehyde group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Various halogenating agents and nucleophiles can be employed under controlled conditions.
Major Products:
Oxidation: Carboxylic acids and other oxidized derivatives.
Reduction: Alcohols such as ®-2-(1H-Pyrrol-1-yl)pentanol.
Substitution: Various substituted pyrrole derivatives.
Applications De Recherche Scientifique
Chemistry: ®-2-(1H-Pyrrol-1-yl)pentanal is used as a building block in organic synthesis, particularly in the formation of complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore the potential therapeutic applications of ®-2-(1H-Pyrrol-1-yl)pentanal, particularly in the development of new drugs.
Industry: In the industrial sector, ®-2-(1H-Pyrrol-1-yl)pentanal is used in the synthesis of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of ®-2-(1H-Pyrrol-1-yl)pentanal involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular interactions are subjects of ongoing research.
Comparaison Avec Des Composés Similaires
- 4-(1H-Pyrrol-1-yl)phenol
- N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)-1,3-diphenyl-1H-pyrazole-4-carboxamide
Uniqueness: ®-2-(1H-Pyrrol-1-yl)pentanal is unique due to its specific structural configuration and the presence of both a pyrrole ring and an aldehyde group
Propriétés
Formule moléculaire |
C9H13NO |
|---|---|
Poids moléculaire |
151.21 g/mol |
Nom IUPAC |
(2R)-2-pyrrol-1-ylpentanal |
InChI |
InChI=1S/C9H13NO/c1-2-5-9(8-11)10-6-3-4-7-10/h3-4,6-9H,2,5H2,1H3/t9-/m1/s1 |
Clé InChI |
QLPIZKKHQJMPRJ-SECBINFHSA-N |
SMILES isomérique |
CCC[C@H](C=O)N1C=CC=C1 |
SMILES canonique |
CCCC(C=O)N1C=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-(1-Ethylpiperidin-4-yl)-1,2,4,5-tetrahydropyrrolo[2,3-c]pyrazole](/img/structure/B12872941.png)

![2-Bromo-4-phenyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B12872970.png)
![azane;(NZ,Z)-N-[(2-hydroxyphenyl)methylidene]benzenecarbohydrazonothioate;palladium](/img/structure/B12872978.png)




![2-(Bromomethyl)benzo[d]oxazole-5-methanol](/img/structure/B12873000.png)


![2-(Hydroxymethyl)benzo[d]oxazole-6-carboxamide](/img/structure/B12873015.png)

